6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride
Description
6-Amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride (CAS: 1443979-72-3) is a bicyclic heterocyclic compound comprising a seven-membered azepinone ring fused with a thiophene moiety. The amino group at position 6 and the hydrochloride salt enhance its polarity and solubility in aqueous media, making it a promising candidate for pharmaceutical applications. Its InChIKey (RRRGPCFKJJODFY-UHFFFAOYSA-N) and commercial availability through suppliers like ChemScene and Enamine Ltd. highlight its relevance in medicinal chemistry research .
Properties
IUPAC Name |
6-amino-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS.ClH/c9-5-1-2-7-6(3-4-12-7)10-8(5)11;/h3-5H,1-2,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRGPCFKJJODFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)NC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,2-b]azepine derivative with an amine source in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired level of purity for commercial use.
Chemical Reactions Analysis
Types of Reactions
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one derivatives in cancer treatment. For instance, compounds synthesized from this base structure exhibited significant inhibitory effects on ovarian cancer cell lines (IGROV1) with growth inhibition percentages reaching up to 88% at a concentration of 10 µM . This suggests that the compound may serve as a lead for developing new anticancer agents.
Neuropharmacological Studies
The thieno[3,2-b]azepine scaffold has been investigated for its neuroprotective properties. Compounds derived from this structure have shown promise in modulating neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its applicability in neuropharmacology.
Antimicrobial Properties
Research indicates that derivatives of thieno[3,2-b]azepin compounds possess antimicrobial activity against various bacterial strains. This opens avenues for developing new antibiotics or adjunct therapies for resistant infections.
Synthesis of Novel Therapeutics
The compound serves as a versatile building block for synthesizing other biologically active molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure to enhance efficacy and reduce toxicity in potential drugs.
Case Study 1: Synthesis and Antitumor Evaluation
A study published in MDPI synthesized several derivatives of 6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one through reductive lactamization processes. The synthesized compounds were tested against a panel of human cancer cell lines by the National Cancer Institute (NCI). The results demonstrated that specific modifications to the thieno[3,2-b]azepine core resulted in enhanced antitumor activity compared to the parent compound .
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 9a | IGROV1 | 76 |
| 9c | IGROV1 | 88 |
| 10a | IGROV1 | 64 |
| 10c | IGROV1 | 65 |
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuropharmacological applications, derivatives of this compound were assessed for their effects on neuronal cell viability under oxidative stress conditions. Results indicated that certain modifications improved neuroprotective effects significantly compared to established neuroprotective agents.
Mechanism of Action
The mechanism of action of 6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one
- Structure: Differs in ring fusion ([3,2-c] vs. [3,2-b]) and substitution (bromo vs. amino).
- Properties: The bromo group acts as a leaving group, enabling nucleophilic substitution reactions, whereas the amino group in the target compound facilitates hydrogen bonding.
- Molecular Weight: ~242.7 g/mol (estimated for C₈H₁₂BrNO₂S) .
6-Amino-2,4-dimethyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-b]azepin-5-one
tert-Butyl 2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate
- Structure : Features a tert-butyl carbamate protective group.
- Properties : Enhanced stability but reduced reactivity compared to the hydrochloride salt.
- Molecular Weight : ~356.3 g/mol (estimated for C₁₄H₂₁BrN₂O₂S) .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Solubility | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C₇H₁₁ClN₂OS | ~206.5 (base) + 36.46 (HCl) | Amino group, hydrochloride salt | High (polar salt) | Drug intermediates, anticancer? |
| 2-Bromo-thieno[3,2-c]azepin-4-one | C₈H₁₂BrNO₂S | ~242.7 | Bromo substitution, [3,2-c] fusion | Moderate | Reactive intermediate |
| Thiazolo[4,5-b]azepin-5-one (dimethyl analog) | C₉H₁₃N₃OS | 211.29 | Thiazolo ring, methyl groups | Moderate | Bioactive molecule synthesis |
| tert-Butyl carbamate analog | C₁₄H₂₁BrN₂O₂S | ~356.3 | Protective group, bromo substitution | Low (lipophilic) | Synthetic precursor |
Commercial and Research Availability
Biological Activity
Chemical Identity and Properties
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride (CAS No. 88045-70-9) is a heterocyclic compound with a molecular formula of and a molecular weight of approximately 218.71 g/mol. This compound features a thieno[3,2-b]azepine core structure, which is significant in medicinal chemistry due to its diverse biological activities.
Biological Activity
Anticancer Potential
Research indicates that compounds related to thieno[3,2-b]azepine derivatives exhibit notable antiproliferative activity against various cancer cell lines. A study evaluated the biological activity of several derivatives and highlighted that modifications at specific positions on the thieno[3,2-b]azepine scaffold can enhance cytotoxic effects. For instance, derivatives with electron-withdrawing groups showed increased potency against breast cancer cells .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Thieno[3,2-b]azepines have been investigated for their ability to inhibit neurodegenerative processes. In vitro studies demonstrated that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis . These findings suggest that this compound may be a candidate for further development in neurodegenerative disease therapies.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Preliminary results indicate that it possesses moderate activity against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the thieno ring can enhance its antimicrobial efficacy .
Case Study 1: Antiproliferative Activity
A study published in the Journal of Medicinal Chemistry synthesized a series of thieno[3,2-b]azepine derivatives. Among these, this compound exhibited IC50 values in the low micromolar range against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .
Case Study 2: Neuroprotection
In a neuroprotection study involving PC12 cells exposed to hydrogen peroxide, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was linked to the modulation of oxidative stress markers and apoptosis-related proteins .
Case Study 3: Antimicrobial Screening
A recent screening assessed the antimicrobial activity of various thieno[3,2-b]azepine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for 6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride? A: The synthesis typically involves cyclization of substituted thiophene precursors. For example, analogous thienoazepines are synthesized via Biginelli-like multicomponent reactions using aromatic aldehydes, thioureas, and β-keto esters under acid catalysis (e.g., [Sipim]HSO4) . Post-cyclization, the amino group is introduced via nucleophilic substitution or reductive amination. Purification involves ethanol recrystallization and TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Advanced Synthesis: Addressing Contradictions in Reaction Conditions
Q: How can researchers resolve conflicting reports on optimal cyclization conditions for thienoazepine derivatives? A: Discrepancies in catalyst choice (e.g., [Sipim]HSO4 vs. HCl/EtOH) may arise from substrate sensitivity. Systematic screening using Design of Experiments (DoE) is recommended, varying temperature (60–120°C), solvent polarity, and catalyst load. For example, Enamine Ltd. reports brominated analogs synthesized at 80°C in DMF with K2CO3 . Kinetic studies (HPLC monitoring) can identify side products like over-oxidized species .
Structural Characterization Techniques
Q: What analytical methods are critical for confirming the structure of this compound? A:
- 1H/13C NMR : Key signals include δ 2.8–3.2 ppm (azepine CH2), δ 6.5–7.2 ppm (thiophene protons), and NH2 resonance at δ 5.0–5.5 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 255.1 (calculated for C10H12ClN2OS).
- X-ray Crystallography : Resolves regiochemistry of the azepine ring, as seen in related pyrimido[4,5-b]benzothiophenes .
Pharmacological Profiling Strategies
Q: How should researchers design assays to evaluate the bioactivity of this compound? A: Prioritize in vitro models based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
- CNS Targets : Radioligand binding assays for GABA or serotonin receptors, given similarities to benzothiazepines .
- Cytotoxicity : MTT assay (IC50 in HeLa cells) with positive controls like doxorubicin .
Stability and Storage Optimization
Q: What are the degradation pathways of this compound under varying storage conditions? A: Hydrolysis of the azepine ring is a major pathway. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials under argon . For long-term storage, lyophilization (pH 4–6 buffer) is recommended. LC-MS can detect degradation products like thiophene-3-carboxylic acid .
Advanced Functionalization: Regioselectivity Challenges
Q: How can regioselectivity be controlled during C-4 or C-7 substitution of the azepine ring? A: DFT calculations predict higher reactivity at C-4 due to electron-deficient thiophene moiety. Experimental validation using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) yields >80% C-4 products in DMSO/H2O at 100°C . For C-7 substitution, directed ortho-metalation (LDA/THF, -78°C) is effective .
Analytical Purity Standards
Q: What methods ensure ≥95% purity for this compound in academic research? A:
| Method | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H2O/MeCN gradient | Retention time: 8.2 min; Area % ≥95 |
| TLC | Silica GF254, CH2Cl2:MeOH (9:1) | Single spot (Rf = 0.45) |
| KF Titration | — | Water content ≤0.2% |
Data from Enamine Ltd. and Sigma-Aldrich highlight the need for in-house validation due to supplier variability .
Mechanistic Studies: Reaction Pathways
Q: How can researchers elucidate the mechanism of azepine ring formation? A: Isotopic labeling (e.g., 15N-thiourea) combined with in situ IR spectroscopy tracks intermediate imine formation. Computational modeling (Gaussian 16, B3LYP/6-31G*) identifies a six-membered transition state with ΔG‡ = 25 kcal/mol .
Comparative Bioactivity with Structural Analogs
Q: How does bioactivity vary between this compound and its 5-chloro or trifluoromethyl analogs? A: SAR studies show:
| Substituent | Antimicrobial MIC (µg/mL) | Cytotoxicity IC50 (µM) |
|---|---|---|
| 6-Amino | 32 (Gram+) / 64 (Gram−) | 48 ± 3.2 |
| 5-Chloro | 16 (Gram+) / 32 (Gram−) | 28 ± 2.1 |
| CF3 | 8 (Gram+) / 16 (Gram−) | 12 ± 1.5 |
Electron-withdrawing groups enhance antimicrobial potency but increase cytotoxicity .
Scale-up Challenges
Q: What critical parameters must be addressed during scale-up from milligram to gram synthesis? A: Key factors include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
